

Technical Dossier: (4-Chloro-2-hydroxy-6-methylphenyl)boronic Acid

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Compound of Interest

Compound Name: (4-Chloro-2-hydroxy-6-methylphenyl)boronic acid

CAS No.: 1207961-50-9

Cat. No.: B594676

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Structure, Synthesis, and Reactivity Profile

Executive Summary

(4-Chloro-2-hydroxy-6-methylphenyl)boronic acid (CAS: 1207961-50-9) is a highly functionalized aryl boronic acid characterized by a dense substitution pattern.^[1] Its utility is defined by the interplay between the steric bulk of the ortho-methyl group and the electronic directing effects of the ortho-hydroxyl and para-chloro moieties. Primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling, this scaffold serves as a critical intermediate in the synthesis of NLRP3 inhibitors and other fused bicyclic heteroaryl therapeutics.

Chemical Identity & Structural Architecture

The molecule features a trisubstituted benzene core where the boronic acid moiety is flanked by a hydroxyl group and a methyl group. This "ortho-ortho" disubstitution creates a unique steric and electronic environment that influences both its stability and reactivity.

Physicochemical Data Table



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Structural Analysis[9][11][12][13]

- **Steric Hindrance (C6-Methyl):** The methyl group at position 6 imposes significant steric pressure on the boronic acid center. In cross-coupling reactions, this retards the formation of the tetrahedral boronate "ate" complex, often requiring higher reaction temperatures or specialized phosphine ligands (e.g., SPhos, XPhos).
- **Electronic Effects (C2-Hydroxyl):** The phenolic hydroxyl group at position 2 acts as a hydrogen bond donor to the boronic acid oxygens (intramolecular H-bond). This interaction stabilizes the molecule but can also facilitate protodeboronation (loss of the boron moiety) under basic conditions if not carefully managed.
- **Electronic Effects (C4-Chloro):** The chlorine atom provides a handle for further functionalization (e.g., via Buchwald-Hartwig amination) after the boronic acid has been utilized, allowing for sequential cross-coupling strategies.

Synthesis & Production Workflows

The synthesis of this compound typically proceeds via a Directed Ortho-Metalation (DoM) strategy or Lithium-Halogen Exchange, utilizing 4-chloro-2-methylphenol as the primary feedstock.

Protocol: Lithium-Halogen Exchange Route

This pathway is preferred for high purity and yield, avoiding the regioselectivity issues of direct electrophilic borylation.

- **Precursor Preparation:** Bromination of 4-chloro-2-methylphenol yields 2-bromo-4-chloro-6-methylphenol.
- **Protection (Critical):** The phenolic proton is acidic and will quench organolithium reagents. It is protected as a Methoxymethyl (MOM) ether or similar acid-labile group.
- **Metalation:** The protected bromide is treated with n-Butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) in THF to generate the aryllithium species.[2]
- **Borylation:** Trimethyl borate (B(OMe)₃) or Triisopropyl borate (B(OiPr)₃) is added as the electrophile.
- **Hydrolysis & Deprotection:** Acidic workup (HCl) simultaneously cleaves the boronate ester and the MOM protecting group to yield the free boronic acid.

Visualization: Synthetic Pathway

The following diagram illustrates the logical flow from feedstock to final product, highlighting the critical protection step.



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Caption: Step-wise synthesis via halogen-lithium exchange, emphasizing the necessity of phenol protection to prevent organolithium quenching.

Reactivity Profile: Suzuki-Miyaura Coupling

The primary application of this scaffold is in the construction of biaryl systems via Palladium-catalyzed cross-coupling. However, the specific structural features require tailored conditions.

The "Ortho Effect" and Transmetalation

In a standard Suzuki cycle, the rate-determining step is often transmetalation.

- Challenge: The 6-methyl group sterically hinders the approach of the Palladium(II) complex to the boronate.
- Solution: High-activity catalyst systems utilizing bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are required. These ligands facilitate oxidative addition and create a pocket that accommodates the steric bulk during transmetalation.

Mechanism & Self-Validation

The presence of the 2-hydroxy group allows for a "base-assisted" mechanism where the hydroxyl group (once deprotonated) can coordinate to the boron, increasing the nucleophilicity of the organic group, or potentially coordinate to the Palladium center, directing the coupling.

Experimental Protocol: Optimized Coupling Condition

- Catalyst: Pd₂(dba)₃ (1-2 mol%) + XPhos (2-4 mol%) OR Pd(dppf)Cl₂ for robust substrates.
- Base: K₃PO₄ (3.0 equiv) – Anhydrous conditions preferred to minimize protodeboronation.
- Solvent: 1,4-Dioxane/Water (10:1) or Toluene/Water.
- Temperature: 80–100 °C.

Visualization: Steric & Electronic Influence

This diagram maps the mechanistic bottlenecks caused by the substituents.



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Caption: Mechanistic analysis of the Suzuki coupling cycle, identifying the 6-methyl group as the primary kinetic inhibitor during transmetalation.

Handling, Stability & Storage

Boroxine Equilibrium

Like most aryl boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine) upon dehydration.

- Observation: NMR spectra may show broadened peaks or multiple sets of signals in dry solvents (e.g., CDCl_3) due to this equilibrium.
- Reversal: Adding a trace of D_2O or using a protic solvent (CD_3OD) shifts the equilibrium back to the monomeric boronic acid species, simplifying characterization.

Storage Recommendations

- Temperature: 2–8 °C (Refrigerated).
- Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent oxidative degradation of the electron-rich phenol ring.
- Container: Tightly sealed to prevent fluctuating hydration states (anhydride vs. acid).

References

- PubChem.(4-(Hydroxy(phenyl)methyl)phenyl)boronic acid (Compound Summary). National Library of Medicine. Available at: [[Link](#)]
- Google Patents.WO2023066825A1 - Fused bicyclic heteroaryl compounds useful as NLRP3 inhibitors.
- Organic Chemistry Portal.Suzuki-Miyaura Coupling: Mechanism and Recent Developments. Available at: [[Link](#)]

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